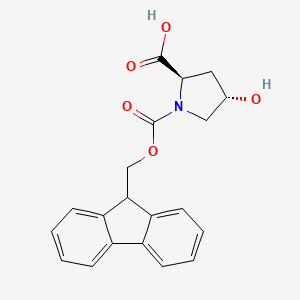

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Mécanisme D'action

Target of Action

The primary targets of Fmoc-trans-4-Hydroxy-D-proline are proteins, particularly collagen and non-collagen proteins . It plays a significant role in the post-translational hydroxylation of these proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation .

Mode of Action

Fmoc-trans-4-Hydroxy-D-proline interacts with its targets by forming trans-4-hydroxy-L-proline residues. This interaction regulates the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

Fmoc-trans-4-Hydroxy-D-proline affects several biochemical pathways. It is involved in the trans-4-hydroxy-L-proline oxidase pathway, where it is catabolized to glycine . It is also involved in the trans-3-hydroxy-L-proline dehydratase pathway, where it is degraded to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .

Result of Action

The action of Fmoc-trans-4-Hydroxy-D-proline results in the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes . It also contributes to cell survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Analyse Biochimique

Biochemical Properties

Fmoc-trans-4-Hydroxy-D-proline plays a significant role in biochemical reactions. It is formed from the post-translational hydroxylation of proteins, primarily collagen . This compound interacts with various enzymes and proteins, including protein kinases B and DYRK1A, eukaryotic elongation factor 2, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .

Cellular Effects

Fmoc-trans-4-Hydroxy-D-proline influences various types of cells and cellular processes. It plays a crucial role in regulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also impacts cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Fmoc-trans-4-Hydroxy-D-proline exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of Fmoc-trans-4-Hydroxy-D-proline residues in certain proteins plays an important role in regulating their phosphorylation and catalytic activation .

Metabolic Pathways

Fmoc-trans-4-Hydroxy-D-proline is involved in several metabolic pathways. In animals, most of the collagen-derived Fmoc-trans-4-Hydroxy-D-proline is catabolized to glycine via the Fmoc-trans-4-Hydroxy-D-proline oxidase pathway .

Transport and Distribution

It is known that this compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .

Subcellular Localization

It is known that this compound is a primary constituent of collagen, which is a major component of connective tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, which is commonly used in peptide synthesis.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Removal of the Fmoc group, yielding the free amine.

Applications De Recherche Scientifique

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

- Fmoc-protected amino acids

Comparison

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an Fmoc-protected amino group. This combination allows for versatile applications in peptide synthesis, providing both protection and functionalization capabilities .

Propriétés

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2852020.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B2852027.png)

![N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2852030.png)